molecular formula C8H8FN3 B1527498 2-Amino-6-fluoro-1-methylbenzimidazole CAS No. 1248916-44-0

2-Amino-6-fluoro-1-methylbenzimidazole

Cat. No. B1527498
CAS RN: 1248916-44-0
M. Wt: 165.17 g/mol
InChI Key: NVRHVHDCZDMSQE-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-1-methylbenzimidazole is a chemical compound with the molecular formula C8H8FN3. It has a molecular weight of 165.17 .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as this compound, can be accelerated using a novel metal-free route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are significantly faster compared to those in bulk, and no other acid, base, or catalyst is used .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Antitumor Activity

2-Amino-6-fluoro-1-methylbenzimidazole and its derivatives have been studied for their antitumor properties. Fluorinated benzothiazoles, which share a structural similarity with benzimidazoles, have been found to be potently cytotoxic in vitro against certain human breast cancer cell lines, but inactive against prostate, nonmalignant breast, and colon cells. The synthesis and pharmaceutical properties of these compounds, including their water solubility and stability, have been a focus for potential pharmaceutical development (Hutchinson et al., 2001; Hutchinson et al., 2002).

Analytical Applications

This compound and related compounds have applications in analytical chemistry, such as in high-performance liquid chromatography (HPLC) methods developed for determining drug substances and their degradation products in pharmaceutical forms. An HPLC method was developed to determine mebendazole and its degradation product, identified as 2-amino-5-benzoylbenzimidazole, in pharmaceutical dosage forms, showcasing the importance of benzimidazole derivatives in analytical applications (Al-Kurdi et al., 1999).

Biofilm Inhibition

Some 2-aminobenzimidazole derivatives have been synthesized and screened for their ability to inhibit and disperse bacterial biofilms. A lead compound was identified that both inhibited and dispersed biofilms of MRSA, vancomycin-resistant Enterococcus faecium, and Staphylococcus epidermidis. The activity was found to be Zn(II)-dependent, suggesting a potential mechanism of action (Rogers et al., 2009).

Antimicrobial Activity

New 2-diazo-benzimidazole derivatives and their metal complexes (Ni(II), Cu(II), and Ag(I)) have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of benzimidazole derivatives as antimicrobial agents (Murthy et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-1-methylbenzimidazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to 2-Amino-6-fluoro-1-methylbenzimidazole.

properties

IUPAC Name

6-fluoro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRHVHDCZDMSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248916-44-0
Record name 6-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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